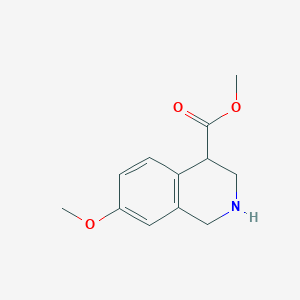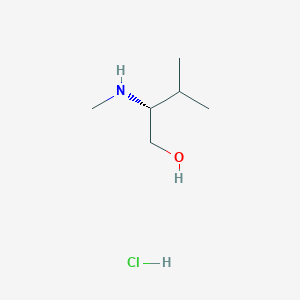
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical formula is C5H13NO with a molecular weight of approximately 101.16 g/mol .
- The compound features a tertiary carbon center and a chiral center, making it an interesting building block for organic synthesis.
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride: , is a chiral secondary amine compound.
準備方法
- Synthetic Routes :
- One common synthetic route involves the reduction of the corresponding ketone or aldehyde precursor.
- For example, starting from 3-methyl-2-butanone, the reductive amination with methylamine yields the desired compound.
- Reaction Conditions :
- The reductive amination typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) under mild conditions.
- Industrial Production :
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
化学反応の分析
- Reactivity :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Oxidation : Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
- Reduction : Reduction of the ketone or aldehyde functionality.
- Substitution : Nucleophilic substitution reactions at the amino group.
- Common Reagents and Conditions :
- Oxidation : Reagents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Alkyl halides or acyl chlorides.
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Major Products :
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction leads to the corresponding alcohol.
- Substitution results in various derivatives with modified amino groups.
科学的研究の応用
- Chemistry :
- Used as a chiral building block in asymmetric synthesis.
- Investigated for its reactivity in various transformations.
- Biology and Medicine :
- Potential use in drug development due to its chiral nature.
- May serve as a precursor for bioactive compounds.
- Industry :
- Used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
類似化合物との比較
- Similar Compounds :
- 1-amino-4,4,4-trifluoro-butan-2-ol , 2-METHYL-2-PHENYL-BUTAN-1-OL , and 4- [3- (Methylamino)-1- (thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride are structurally related compounds.
- Each compound has distinct properties and applications.
- Uniqueness :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride stands out due to its chiral center and potential versatility.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
特性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(4-8)7-3;/h5-8H,4H2,1-3H3;1H/t6-;/m0./s1 |
InChIキー |
BBRBEPKCRMERDP-RGMNGODLSA-N |
異性体SMILES |
CC(C)[C@H](CO)NC.Cl |
正規SMILES |
CC(C)C(CO)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


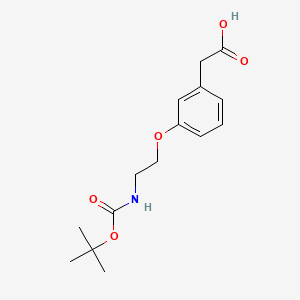
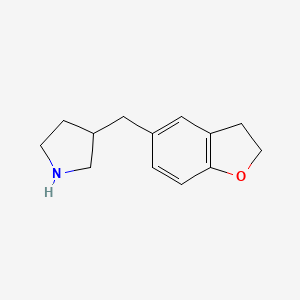
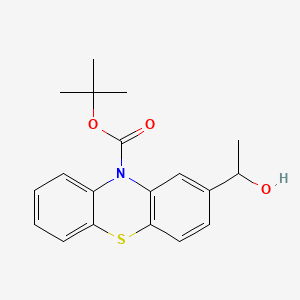

![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
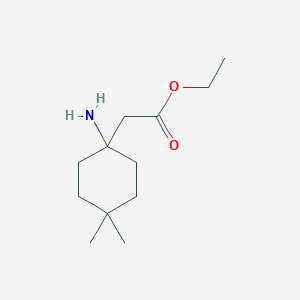
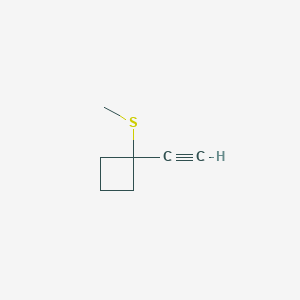
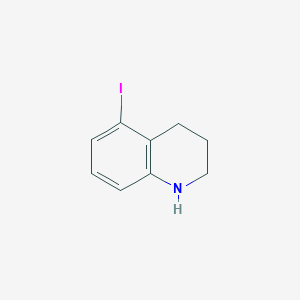
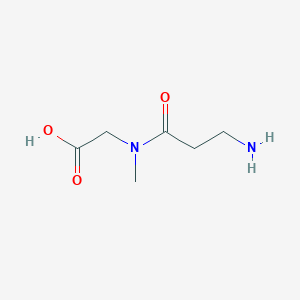
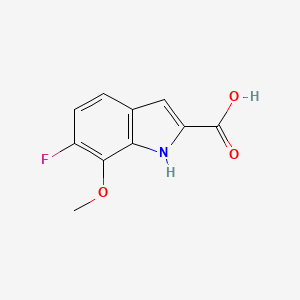
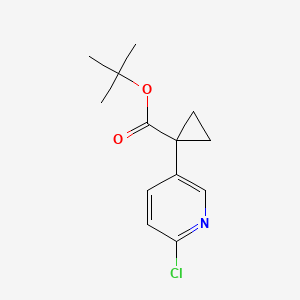
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
